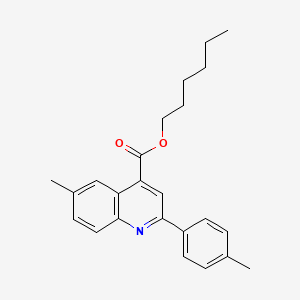

1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Oxo-1-(p-Tolyl)propan-2-yl 6-Methyl-2-(p-Tolyl)chinolin-4-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Chinolinderivate gehört. Chinolinderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der pharmazeutischen Chemie häufig eingesetzt.

Herstellungsmethoden

Die Synthese von 1-Oxo-1-(p-Tolyl)propan-2-yl 6-Methyl-2-(p-Tolyl)chinolin-4-carboxylat beinhaltet in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Chinolinkerns: Der Chinolinkern kann durch die Pfitzinger-Reaktion synthetisiert werden, die die Kondensation eines Isatin-Derivats mit einem aromatischen Aldehyd in Gegenwart einer Base umfasst.

Einführung der p-Tolylgruppe: Die p-Tolylgruppe kann durch eine Friedel-Crafts-Alkylierungsreaktion unter Verwendung von p-Tolylchlorid und einem geeigneten Katalysator eingeführt werden.

Veresterung: Der letzte Schritt beinhaltet die Veresterung des Chinolinderivats mit 1-Oxo-1-(p-Tolyl)propan-2-ylchlorid unter sauren Bedingungen, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsmethoden können die Optimierung dieser Schritte zur Steigerung von Ausbeute und Reinheit sowie die Verwendung von kontinuierlichen Fließreaktoren für die großtechnische Synthese umfassen.

Chemische Reaktionsanalyse

1-Oxo-1-(p-Tolyl)propan-2-yl 6-Methyl-2-(p-Tolyl)chinolin-4-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um Chinolin-N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Carbonylgruppe in einen Alkohol umwandeln.

Hydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und den Alkohol zu ergeben.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und Temperaturkontrolle, um Reaktionsraten und Ausbeuten zu optimieren. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen Chinolinderivate mit modifizierten funktionellen Gruppen, die in verschiedenen Anwendungen weiterverwendet werden können.

Wissenschaftliche Forschungsanwendungen

1-Oxo-1-(p-Tolyl)propan-2-yl 6-Methyl-2-(p-Tolyl)chinolin-4-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung zeigt potenzielle biologische Aktivitäten, darunter antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin: Es werden laufende Forschungen durchgeführt, um seine Verwendung als therapeutisches Mittel für verschiedene Krankheiten, einschließlich Krebs und Infektionskrankheiten, zu untersuchen.

Industrie: Die Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Farbstoffe eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-Oxo-1-(p-Tolyl)propan-2-yl 6-Methyl-2-(p-Tolyl)chinolin-4-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden, deren Aktivität hemmen und zu verschiedenen biologischen Effekten führen. Beispielsweise kann es die Aktivität von Topoisomerase-Enzymen hemmen, die an der DNA-Replikation beteiligt sind, wodurch es krebshemmende Eigenschaften zeigt. Außerdem kann es entzündungshemmende Signalwege modulieren, indem es die Produktion von proinflammatorischen Zytokinen hemmt.

Vorbereitungsmethoden

The synthesis of 1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst.

Esterification: The final step involves the esterification of the quinoline derivative with 1-Oxo-1-(p-tolyl)propan-2-yl chloride under acidic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.

Wissenschaftliche Forschungsanwendungen

1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-Oxo-1-(p-tolyl)propan-2-yl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication, thereby exhibiting anticancer properties. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

1-Oxo-1-(p-Tolyl)propan-2-yl 6-Methyl-2-(p-Tolyl)chinolin-4-carboxylat kann mit anderen Chinolinderivaten verglichen werden, wie zum Beispiel:

Chloroquin: Ein Antimalariamittel mit einem ähnlichen Chinolinkern, aber unterschiedlichen funktionellen Gruppen.

Chinolin-4-Carbonsäure: Ein einfacheres Derivat, das in verschiedenen chemischen Synthesen verwendet wird.

2-Methylchinolin: Ein basisches Chinolinderivat mit einer Methylgruppe an der 2-Position.

Die Einzigartigkeit von 1-Oxo-1-(p-Tolyl)propan-2-yl 6-Methyl-2-(p-Tolyl)chinolin-4-carboxylat liegt in seinen spezifischen funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.

Eigenschaften

CAS-Nummer |

355826-52-7 |

|---|---|

Molekularformel |

C28H25NO3 |

Molekulargewicht |

423.5 g/mol |

IUPAC-Name |

[1-(4-methylphenyl)-1-oxopropan-2-yl] 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C28H25NO3/c1-17-5-10-21(11-6-17)26-16-24(23-15-19(3)9-14-25(23)29-26)28(31)32-20(4)27(30)22-12-7-18(2)8-13-22/h5-16,20H,1-4H3 |

InChI-Schlüssel |

WKTIUPMGNLXRGZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OC(C)C(=O)C4=CC=C(C=C4)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-2-(2,4-Dichlorophenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12034293.png)

![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12034295.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12034306.png)

![N-(2-carbamoylphenyl)-1-hydroxy-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12034315.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12034318.png)

![4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12034325.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12034343.png)

![2-Methoxyethyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12034352.png)

![2-(biphenyl-4-yl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12034355.png)

![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B12034371.png)